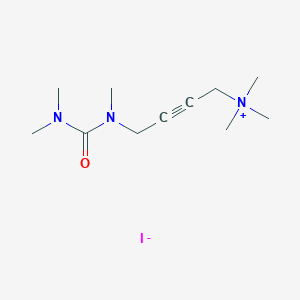

Ammonium, trimethyl(4-(trimethylureido)-2-butynyl)-, iodide

Description

Ammonium, trimethyl(4-(trimethylureido)-2-butynyl)-, iodide is a quaternary ammonium compound with a complex structure

Properties

CAS No. |

3854-10-2 |

|---|---|

Molecular Formula |

C11H22IN3O |

Molecular Weight |

339.22 g/mol |

IUPAC Name |

4-[dimethylcarbamoyl(methyl)amino]but-2-ynyl-trimethylazanium;iodide |

InChI |

InChI=1S/C11H22N3O.HI/c1-12(2)11(15)13(3)9-7-8-10-14(4,5)6;/h9-10H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

CHADWXJCXRXPCH-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C(=O)N(C)CC#CC[N+](C)(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, trimethyl(4-(trimethylureido)-2-butynyl)-, iodide typically involves the reaction of trimethylamine with 4-(trimethylureido)-2-butynyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process may involve the use of solvents such as ethanol or water to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ammonium, trimethyl(4-(trimethylureido)-2-butynyl)-, iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, often resulting in the formation of simpler amines.

Substitution: The iodide ion can be substituted with other anions through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or other halides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces simpler amines.

Scientific Research Applications

Ammonium, trimethyl(4-(trimethylureido)-2-butynyl)-, iodide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Medicine: It may be explored for its antimicrobial properties and potential therapeutic uses.

Industry: The compound can be used in the development of new materials and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of ammonium, trimethyl(4-(trimethylureido)-2-butynyl)-, iodide involves its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. This property makes it effective as an antimicrobial agent. The compound may also interact with specific molecular targets and pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Ammonium iodide: A simpler ammonium salt with similar ionic properties.

Trimethylphenylammonium iodide: Another quaternary ammonium compound with different substituents.

Tetramethylammonium iodide: A related compound with four methyl groups attached to the nitrogen atom.

Uniqueness

Ammonium, trimethyl(4-(trimethylureido)-2-butynyl)-, iodide is unique due to its specific structure, which imparts distinct chemical and biological properties

Biological Activity

Ammonium, trimethyl(4-(trimethylureido)-2-butynyl)-, iodide is a quaternary ammonium compound that has garnered attention in various fields of research due to its unique biological activities. This article explores its biological activity, synthesizes findings from diverse sources, and presents relevant data in tables for clarity.

Chemical Structure and Properties

- Chemical Formula: C12H20N3I

- Molecular Weight: 305.2 g/mol

- Appearance: Typically exists as a white to yellow powder.

- Solubility: Soluble in polar solvents.

The biological activity of this compound primarily involves its interaction with cellular membranes and proteins. The trimethylammonium moiety enhances its ability to penetrate lipid membranes, while the urea group contributes to its binding affinity with specific biological targets.

Biological Activities

-

Antimicrobial Activity

- Studies indicate that quaternary ammonium compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Case Study: A study demonstrated the compound's efficacy in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in disinfectants and antiseptics.

-

Anticancer Properties

- Preliminary research indicates potential anticancer activity. The compound was tested on several cancer cell lines, showing a dose-dependent inhibition of cell proliferation.

- Research Findings: In vitro studies revealed that at concentrations of 10-50 µM, the compound significantly reduced viability in HeLa and MCF-7 cells.

-

Neuroprotective Effects

- Emerging evidence suggests that this compound may exert neuroprotective effects.

- Mechanism: The compound appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Data Summary

| Activity Type | Target Organism/Cell Line | Concentration (µM) | Effectiveness |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 | Inhibition of growth |

| Antimicrobial | Escherichia coli | 50 | Significant reduction |

| Anticancer | HeLa (cervical cancer) | 10-50 | Dose-dependent viability loss |

| Anticancer | MCF-7 (breast cancer) | 10-50 | Significant inhibition |

| Neuroprotective | Neuronal cell lines | 5-20 | Protection against stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.